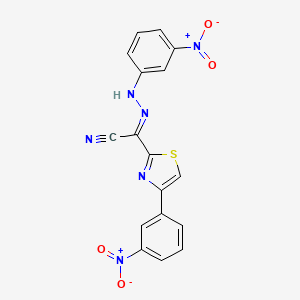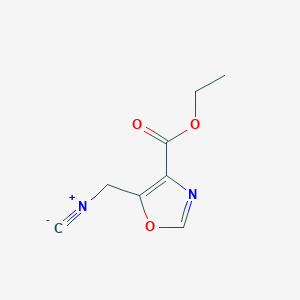![molecular formula C23H23NO4 B2901519 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid CAS No. 2137442-87-4](/img/structure/B2901519.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom is commonly used as a protecting group in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amino acid with the Fmoc group, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deprotected or partially reduced products .
Applications De Recherche Scientifique
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a sulfur atom and additional functional groups.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another compound with the Fmoc group, used in peptide synthesis.
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of functional groups .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.4]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-23(11-5-6-12-23)14-24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAREJGZBNVATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2901438.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)



![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901446.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2901448.png)
![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)
![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
